![molecular formula C21H18N2O4S B285526 4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)
4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one is a highly potent compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound is known for its unique chemical structure and has been extensively studied for its therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
The compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to exhibit antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in laboratory experiments. It exhibits potent activity at low concentrations, making it an ideal candidate for use in in vitro studies. However, the compound has several limitations, including its poor solubility in water, which can limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one. One potential direction is to explore the compound's potential as a therapeutic agent for various diseases such as cancer, diabetes, and cardiovascular disease. Another potential direction is to investigate the compound's mechanism of action in greater detail to better understand its therapeutic effects. Additionally, future research could focus on developing new synthetic routes for the compound to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one involves a multi-step process that requires the use of various reagents and catalysts. The synthesis method involves the reaction of 2-hydroxyacetophenone with 2-methyl-4-nitrophenylhydrazine to form the corresponding hydrazone, which is then reacted with thioacetic acid to form 2-(2-methyl-4-nitrophenyl)-5-(2-thioxoacetyl)thiazole.
The resulting thiazole is then reacted with 2-bromoethanol in the presence of potassium carbonate to form the corresponding ethoxy derivative. The final step involves the reaction of the ethoxy derivative with 4-methyl-7-hydroxycoumarin in the presence of sodium hydride to form this compound.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to exhibit antidiabetic and antihyperlipidemic effects.
Eigenschaften
Molekularformel |
C21H18N2O4S |
---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
4-methyl-7-[2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethoxy]chromen-2-one |
InChI |
InChI=1S/C21H18N2O4S/c1-13-5-3-4-6-17(13)20-22-23-21(27-20)28-10-9-25-15-7-8-16-14(2)11-19(24)26-18(16)12-15/h3-8,11-12H,9-10H2,1-2H3 |
InChI-Schlüssel |
HZKULDDYXXOANH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Kanonische SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.